molecular formula C9H9NO2 B070844 2-(Pyridin-3-ylmethyl)prop-2-enoic acid CAS No. 161952-11-0

2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Cat. No.: B070844
CAS No.: 161952-11-0
M. Wt: 163.17 g/mol
InChI Key: GPUJXQWFHQROPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-ylmethyl)prop-2-enoic acid is an organic compound that features a pyridine ring attached to a propenoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyridine and propenoic acid functionalities allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a pyridine-containing boronic acid with a propenoic acid derivative in the presence of a palladium catalyst .

Another method involves the use of Grignard reagents, where a pyridine-containing Grignard reagent is reacted with a propenoic acid derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be performed under mild conditions. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its high efficiency, mild reaction conditions, and the availability of boronic acid reagents . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins. Additionally, the propenoic acid moiety can undergo reactions that modify the compound’s structure and function, further affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-ylmethyl)prop-2-enoic acid is unique due to the presence of both the pyridine and propenoic acid functionalities, which allow it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

161952-11-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12)

InChI Key

GPUJXQWFHQROPB-UHFFFAOYSA-N

SMILES

C=C(CC1=CN=CC=C1)C(=O)O

Canonical SMILES

C=C(CC1=CN=CC=C1)C(=O)O

Synonyms

3-Pyridinepropanoicacid,-alpha--methylene-(9CI)

Origin of Product

United States

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